molecular formula C7H18ClN B12286592 Tuaminoheptane hydrochloride, (R)- CAS No. 101689-06-9

Tuaminoheptane hydrochloride, (R)-

Cat. No.: B12286592
CAS No.: 101689-06-9
M. Wt: 151.68 g/mol
InChI Key: JOPQZCZKKFHRNT-OGFXRTJISA-N
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Description

Contextualizing (R)-Tuaminoheptane Hydrochloride within Amine Chemistry

(R)-Tuaminoheptane hydrochloride belongs to the class of organic compounds known as monoalkylamines, which are characterized by a primary aliphatic amine group. drugbank.com The core structure is heptan-2-amine, indicating a seven-carbon chain (heptane) with an amino group (-NH₂) attached to the second carbon atom. wikipedia.orgnih.gov This compound is classified as a primary amine because the nitrogen atom is bonded to only one alkyl group and two hydrogen atoms. drugbank.com

The hydrochloride salt is formed through the reaction of the tuaminoheptane free base with hydrochloric acid (HCl). ontosight.ai This process protonates the amino group, forming an ammonium (B1175870) salt. This salt form generally exhibits greater stability and water solubility compared to the free base, making it more suitable for various laboratory and research applications. ontosight.ai As an alkylamine, its chemical behavior is largely defined by the basicity of the amino group and the nonpolar nature of the heptyl chain.

PropertyData
IUPAC Name (2R)-Heptan-2-amine hydrochloride
Molecular Formula C₇H₁₇N · HCl ontosight.ai
Molar Mass 151.68 g/mol
Canonical SMILES CCCCCC@@HN.Cl fda.gov
InChI Key VSRBKQFNFZQRBM-SSDOTTSWSA-N fda.gov
Classification Primary Aliphatic Amine drugbank.com

The Significance of (R)-Configuration in Biochemical and Synthetic Pathways

The designation "(R)-" refers to the absolute configuration of the molecule, a fundamental concept in stereochemistry used to describe the precise three-dimensional arrangement of atoms around a chiral center. numberanalytics.comwikipedia.org The system uses the Cahn-Ingold-Prelog (CIP) priority rules to assign a descriptor, either (R) for rectus (Latin for right) or (S) for sinister (Latin for left), to each stereocenter. wikipedia.orglibretexts.org In tuaminoheptane, the second carbon atom is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a pentyl group (-C₅H₁₁), and an amino group (-NH₂).

The absolute configuration is critically important in biochemical and synthetic contexts because biological systems, such as enzymes and receptors, are inherently chiral. numberanalytics.com This means they can interact differently with the two enantiomers (R and S forms) of a chiral molecule. nih.gov These differences can manifest in varying biological activities and potencies between stereoisomers. nih.gov For example, one enantiomer might bind effectively to a receptor site while the other binds weakly or not at all.

In chemical synthesis, particularly in asymmetric synthesis, controlling the stereochemistry is crucial to produce a desired enantiomer. studysmarter.co.uk The ability to selectively synthesize the (R)- or (S)-isomer allows researchers to investigate the specific properties of each and to develop highly targeted molecules for various applications. studysmarter.co.uk The stereochemistry of a molecule can significantly influence its physical properties, such as melting point and solubility, as well as its function. numberanalytics.com

Evolution of Research Perspectives on Alkylamines

Research perspectives on alkylamines have evolved significantly over time. Initially valued primarily as foundational building blocks in organic synthesis, their applications have expanded into numerous specialized fields. ontosight.ai Today, the global alkylamines market is driven by their use in the production of agrochemicals, pharmaceuticals, water treatment chemicals, solvents, and adhesives. globenewswire.com

Recent research has moved beyond general applications to explore the specific functions of alkylamine structures in advanced materials and biological systems. For instance, studies have investigated how modifying the length of alkyl chains in alkylamine molecules can enhance the stability and efficiency of perovskite solar cells. rsc.org This line of inquiry focuses on how molecular structure influences material properties like hydrophobicity and steric hindrance. rsc.org

In the context of specific molecules like tuaminoheptane, research has focused on its sympathomimetic properties, which stem from its activity as a norepinephrine (B1679862) reuptake inhibitor and releasing agent. wikipedia.org Furthermore, due to its stimulant properties, sensitive and selective analytical methods, such as gas chromatography-mass spectrometry, have been developed to detect its presence in doping control analyses. dshs-koeln.denih.gov This reflects a research trend toward understanding the detailed pharmacological and analytical profiles of individual alkylamines, moving from broad chemical categories to specific molecular entities and their interactions.

Properties

CAS No.

101689-06-9

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

(2R)-heptan-2-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1

InChI Key

JOPQZCZKKFHRNT-OGFXRTJISA-N

Isomeric SMILES

CCCCC[C@@H](C)N.Cl

Canonical SMILES

CCCCCC(C)N.Cl

Origin of Product

United States

Chiroptical Properties and Stereochemical Investigations of R Tuaminoheptane Hydrochloride

Spectroscopic Characterization of Chirality

Chiroptical spectroscopic methods are powerful non-destructive techniques for the investigation of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy in Stereoisomer Differentiation

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sg This differential absorption, known as the CD effect, is only observed for chiral molecules and is highly sensitive to the molecule's three-dimensional structure. Enantiomers exhibit mirror-image CD spectra, meaning they have CD signals of equal magnitude but opposite sign. This property makes CD spectroscopy a valuable tool for distinguishing between stereoisomers. ntu.edu.sg

Practical chiroptical sensing methods have been developed for the rapid determination of the absolute configuration and enantiomeric excess of chiral primary amines using CD spectroscopy. These methods often involve the reaction of the amine with a chromophoric aldehyde to form a Schiff base, which induces a distinct CD signal that can be correlated to the analyte's stereochemistry. nsf.gov

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. wikipedia.org VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution. wikipedia.org A significant advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active, leading to information-rich spectra.

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). computabio.comnih.gov For (R)-Tuaminoheptane hydrochloride, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its various vibrational modes, including C-H stretching, N-H bending, and C-N stretching. This pattern would be the mirror image of the VCD spectrum of (S)-Tuaminoheptane hydrochloride.

While experimental VCD data for (R)-Tuaminoheptane hydrochloride is not prevalent in the public domain, the general methodology for its determination is well-established. The process would involve recording the VCD spectrum of a solution of the compound and then performing DFT calculations to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. A comparison between the experimental and theoretical spectra would then allow for an unambiguous assignment of the absolute configuration. ethz.ch

Enantiomeric Excess Determination Methodologies

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical in the pharmaceutical industry. Various analytical techniques are employed for this purpose, with chiral chromatography and NMR spectroscopy being the most prominent.

Chiral Chromatography Applications (GC-MS, HPLC)

Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like Tuaminoheptane, chiral GC-MS is a suitable method for enantiomeric separation. To improve volatility and chromatographic performance, amines are often derivatized prior to analysis. Common derivatizing agents include trifluoroacetic anhydride. The resulting diastereomeric derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. wiley.com For instance, studies on the separation of other 2-aminoalkanes have demonstrated successful enantiomeric resolution using this approach. nih.gov The mass spectrometer detector provides confirmation of the identity of the separated enantiomers.

Analyte (as derivative)Chiral Stationary PhaseElution OrderReference
N-trifluoroacetyl-2-aminoheptaneHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin(R)-enantiomer typically elutes before (S)-enantiomer wiley.com
N-trifluoroacetyl-2-aminopentaneDiproline-functionalized copolymerDependent on specific column and conditions nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including amines. yakhak.orgmdpi.com For the analysis of primary amines like Tuaminoheptane, derivatization with agents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to introduce a chromophore, facilitating UV or fluorescence detection and enhancing chiral recognition on the CSP. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol, is crucial for achieving optimal separation. chromatographyonline.com

Analyte (as derivative)Chiral Stationary PhaseMobile PhaseDetectionReference
NBD-derivatized chiral aminesCellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)Hexane/IsopropanolUV/Fluorescence yakhak.org
Various chiral aminesAmylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IE)Hexane/EthanolUV yakhak.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). In the presence of a chiral auxiliary, the enantiomers of the analyte are converted into diastereomers (in the case of CDAs) or form transient diastereomeric complexes (in the case of CSAs), which are non-equivalent in the NMR spectrum. rsc.orgacs.org This results in the splitting of signals for the formerly enantiotopic protons, allowing for the quantification of each enantiomer by integration.

For primary amines like (R)-Tuaminoheptane, chiral solvating agents such as BINOL (1,1'-bi-2-naphthol) derivatives have proven effective. rsc.org The addition of a chiral solvating agent to a solution of the amine in an NMR tube can lead to the resolution of specific proton signals, with the chemical shift difference (Δδ) being dependent on the enantiomeric composition. The enantiomeric excess can then be calculated from the integral ratio of the separated signals. rsc.org

AnalyteChiral Solvating AgentObserved EffectReference
1,2-diphenylethylenediamine(S)-BINOL derivativeWell-resolved resonance peaks for each enantiomer in 1H-NMR rsc.org
Primary amines2-formylphenylboronic acid and (R)-BINOLFormation of diastereomeric complexes with distinct 1H-NMR signals acs.org

Theoretical Models and Computational Chemistry for Stereochemical Prediction

Computational chemistry plays a vital role in the stereochemical analysis of chiral molecules. Theoretical models, particularly those based on quantum mechanics, can be used to predict chiroptical properties such as CD and VCD spectra, as well as optical rotation. nih.govsemanticscholar.org

The prediction of VCD spectra using Density Functional Theory (DFT) has become a standard method for determining the absolute configuration of chiral molecules. wikipedia.orgacs.org The process involves first performing a conformational search to identify the low-energy conformers of the molecule in solution. Subsequently, the VCD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated based on the relative energies of the conformers. This theoretical spectrum is then compared with the experimental VCD spectrum to assign the absolute configuration. nih.gov

For (R)-Tuaminoheptane hydrochloride, a similar computational protocol could be applied. The conformational landscape of the protonated amine would be explored, and the VCD spectra of the stable conformers would be calculated. The resulting theoretical spectrum would provide a benchmark for comparison with experimental data, enabling a confident assignment of its absolute stereochemistry.

In addition to VCD, other chiroptical properties like optical rotation can also be predicted using computational methods such as time-dependent density functional theory (TDDFT). nih.gov These theoretical predictions can serve as a valuable complement to experimental measurements in the comprehensive stereochemical investigation of chiral compounds like (R)-Tuaminoheptane hydrochloride.

Advanced Synthetic Methodologies for R Tuaminoheptane Hydrochloride

Asymmetric Synthesis Strategies

Asymmetric synthesis provides direct pathways to chiral molecules from prochiral precursors, avoiding the need for resolving racemic mixtures.

Enantioselective catalytic hydrogenation is a powerful tool for the synthesis of chiral amines. This method typically involves the reduction of a prochiral imine or a related unsaturated precursor using a chiral catalyst. While challenges such as the potential for catalyst poisoning by the product amine and the instability of some imine substrates exist, significant progress has been made. scholaris.ca

Ruthenium and iridium-based catalysts are often employed for the enantioselective reduction of cyclic imines. scholaris.ca For the synthesis of acyclic chiral amines like (R)-Tuaminoheptane, the asymmetric hydrogenation of the corresponding imine (heptan-2-imine) or a suitable enamine derivative would be the key step. Rhodium complexes with chiral phosphine (B1218219) ligands, such as DuanPhos, have demonstrated high efficiency in the asymmetric hydrogenation of β-keto enamides, yielding optically pure β-amino ketones which can be further processed to chiral amines. nih.gov

Table 1: Representative Catalyst Systems for Enantioselective Hydrogenation This table is illustrative and based on general findings in the field of asymmetric hydrogenation for amine synthesis, as direct data for Tuaminoheptane may be limited in the provided search results.

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
[Ir(COD)Cl]₂-TaniaPhos Dihydroisoquinoline >96% scholaris.ca
Rh-DuanPhos β-keto enamides >99% nih.gov
Ru/Chiral Tetraaza Ligands Aromatic Ketones up to 92.8% researchgate.net

The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. For instance, the development of electron-rich phosphine ligands like DuPHOS has enabled high enantiomeric excess in the hydrogenation of N-acyl enamines. uh.edu

Stereocontrolled reductive amination offers a direct route to chiral amines from a ketone and an amine source. This can be achieved through chemical or enzymatic catalysis. Organocatalytic methods using chiral phosphoric acids have been developed for the reductive amination of a wide range of ketones, providing high yields and excellent enantioselectivity. nih.gov

From a biocatalytic perspective, reductive aminases (RedAms) are enzymes that catalyze the asymmetric reductive amination of ketones. rsc.org These enzymes provide a green and direct pathway to secondary and primary chiral amines. The stereochemical outcome of the reaction can be controlled and even inverted by modifying key amino acid residues within the enzyme's active site. rsc.org For example, modifying residues in the substrate and cofactor binding pockets of a fungal reductive aminase was shown to enhance (R)-selectivity in the synthesis of other chiral amines. rsc.org This protein engineering approach holds significant promise for developing a highly selective biocatalyst for the synthesis of (R)-Tuaminoheptane.

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are widely used for the synthesis of chiral amines. mdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone acceptor in a process that follows a ping-pong bi-bi mechanism, utilizing pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor. mdpi.commdpi.com

To synthesize (R)-Tuaminoheptane, an (R)-selective transaminase would be used to aminate heptan-2-one. The identification and engineering of (R)-selective transaminases are active areas of research. nih.gov Scientists have developed methods to identify potential (R)-selective transaminases through genome mining and have successfully engineered them to improve their activity, stability, and substrate scope. mdpi.comnih.gov For instance, a potential (R)-selective transaminase from Fodinicurvata sediminis was engineered to enhance its catalytic efficiency by 7.95-fold and significantly improve its thermostability. nih.gov

A key challenge in transaminase-catalyzed reactions is shifting the reaction equilibrium to favor product formation. This can be achieved by using a high concentration of the amine donor, removing the ketone byproduct, or using a "smart" amine donor like lysine, whose byproduct cyclizes, driving the reaction forward. nih.gov

Table 2: Approaches in Transaminase-Mediated Amine Synthesis This table summarizes general strategies applicable to the synthesis of chiral amines.

Approach Description Potential Advantage Reference
Asymmetric Synthesis Conversion of a prochiral ketone to a chiral amine using a stereoselective transaminase. Direct route to the desired enantiomer. mdpi.com
Kinetic Resolution Selective amination of one enantiomer from a racemic amine mixture. Can produce highly enantiopure amines. mdpi.com

Kinetic resolution is a method to separate enantiomers from a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of (R)-Tuaminoheptane, a racemic mixture of tuaminoheptane could be resolved using an enzyme or a chiral chemical catalyst that selectively acylates or deaminates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and enriched.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure product, with a maximum yield of 100% instead of the 50% limit of classical kinetic resolution. nih.gov This has been applied to the synthesis of β-amino acids using organocatalytic reduction of enamines. nih.gov Phase-transfer catalysts derived from Cinchona alkaloids have also been used in hydrolytic dynamic kinetic resolution processes. nih.gov

Industrial Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and process design. For the synthesis of (R)-Tuaminoheptane hydrochloride, this involves maximizing throughput, yield, and purity while minimizing costs and environmental impact.

Key considerations for scale-up include:

Catalyst Loading and Lifetime: Reducing the amount of expensive catalyst needed and ensuring its stability over long operational periods are crucial for economic viability. nih.gov

Reaction Conditions: Optimizing temperature, pressure, substrate concentrations, and reaction time is essential. Bayesian optimization and other statistical methods are being used to efficiently find the best reaction conditions for complex processes. nih.gov

Reactor Technology: Moving from batch reactors to continuous flow systems can offer better control over reaction parameters, improved safety, and higher throughput. nih.gov Flow reactors, including packed-bed reactors with immobilized enzymes or catalysts, are increasingly being implemented. dtu.dk

An example of a successful scale-up in a related field is the asymmetric hydrogenation process performed on a 750 kg batch, which achieved an 86% yield and over 96% ee after recrystallization. scholaris.ca Such case studies provide valuable insights for the industrial production of (R)-Tuaminoheptane. Real-time monitoring of reactions using techniques like Raman spectroscopy can also be a critical tool for industrial production, allowing for precise process control. dtu.dk

Continuous Flow Reactor Applications in Chiral Synthesis

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control. nih.govmit.edu These benefits are particularly pronounced in the synthesis of chiral molecules, where precise control over reaction parameters is crucial for achieving high enantioselectivity. beilstein-journals.org

One of the most promising applications of flow chemistry in chiral amine synthesis is the use of immobilized enzymes in packed-bed reactors. nih.gov Biocatalysis, particularly with transaminases, offers a highly selective route to chiral amines under mild reaction conditions. researchgate.net In a continuous flow setup, the substrate solution is continuously passed through a column packed with the immobilized enzyme, allowing for efficient conversion and easy separation of the product from the catalyst. mdpi.com This approach has been successfully demonstrated for the synthesis of various chiral amines, providing a model for the potential production of (R)-Tuaminoheptane.

For instance, the synthesis of chiral amines has been achieved with high enantiomeric excess using immobilized transaminases in a continuous flow system. The ability to operate these systems for extended periods without significant loss of catalyst activity highlights the robustness of this methodology for industrial applications. beilstein-journals.org

Table 1: Illustrative Data for Continuous Flow Biocatalytic Synthesis of a Chiral Amine

ParameterValueReference
Reactor TypePacked-Bed Reactor mdpi.com
CatalystImmobilized Transaminase researchgate.net
Residence Time20 min nih.gov
Temperature30 °CGeneral Biocatalysis
SubstrateProchiral Ketone researchgate.net
Enantiomeric Excess (ee)>99% beilstein-journals.org
Yield>95% nih.gov

This table presents representative data for the continuous flow synthesis of a chiral amine, analogous to (R)-Tuaminoheptane, to illustrate the potential of the technology. Specific data for (R)-Tuaminoheptane hydrochloride is not available.

The use of microreactors in continuous flow synthesis also allows for rapid screening and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, further enhancing the efficiency of chiral synthesis. beilstein-journals.org

Yield and Purity Optimization in Large-Scale Production

Transitioning from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, primarily centered around maintaining high yield and purity while ensuring economic viability. For a compound like (R)-Tuaminoheptane hydrochloride, where stereochemical purity is critical, these challenges are amplified.

Continuous flow manufacturing offers a direct pathway to scalable and optimized production. The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, continuous process. mit.edu This "end-to-end" synthesis minimizes manual handling, reduces the potential for contamination, and can significantly shorten production cycle times.

Purity is another critical parameter that benefits from continuous processing. The precise control over reaction parameters in a flow reactor minimizes the formation of byproducts. For the synthesis of (R)-Tuaminoheptane hydrochloride, this would translate to a higher chemical and enantiomeric purity of the final product.

Table 2: Comparison of Batch vs. Continuous Flow for Large-Scale Chiral Amine Production

FeatureTraditional Batch ProductionContinuous Flow ProductionReference
Scalability Complex, requires reactor redesignSimpler, by extending operation time nih.gov
Heat Transfer Often problematic, can lead to side reactionsHighly efficient, better temperature control mdpi.com
Safety Higher risk with large volumes of reagentsInherently safer with smaller reaction volumes mit.edu
Process Control Less preciseHighly precise and automated beilstein-journals.org
Product Purity Variable, potential for more byproductsConsistently high, minimized byproducts nih.gov
Footprint LargeCompact mdpi.com

This table provides a comparative overview to highlight the advantages of continuous flow production for chiral amines like (R)-Tuaminoheptane.

Chemical Reactivity and Derivatization Studies of R Tuaminoheptane Hydrochloride

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH2) in (R)-Tuaminoheptane is the primary site of nucleophilic attack, readily reacting with electrophilic compounds. This reactivity is fundamental to various derivatization strategies.

The nitrogen atom of (R)-Tuaminoheptane can readily participate in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation: In the presence of alkyl halides (e.g., methyl iodide, benzyl bromide), the amino group undergoes alkylation to yield secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. Polysubstitution can be a challenge, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt).

N-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of stable amide derivatives. nih.gov This reaction is typically rapid and is one of the most common methods for derivatizing primary amines. The conversion of the amine to an amide is a fundamental transformation in organic synthesis. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions This table is interactive. Click on the headers to sort.

Reaction Type Reagent Example Product Class Resulting Derivative Example
Alkylation Methyl Iodide (CH₃I) Secondary Amine (R)-N-methylheptan-2-amine
Alkylation Benzyl Bromide (C₆H₅CH₂Br) Secondary Amine (R)-N-benzylheptan-2-amine
Acylation Acetyl Chloride (CH₃COCl) Amide (R)-N-(heptan-2-yl)acetamide
Acylation Benzoyl Chloride (C₆H₅COCl) Amide (R)-N-(heptan-2-yl)benzamide

(R)-Tuaminoheptane reacts with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of amine chemistry. The process is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. tu.edu.iq Subsequent dehydration (elimination of a water molecule) yields the stable C=N double bond of the imine. masterorganicchemistry.comnih.gov

The reaction's rate is highly pH-dependent, with optimal rates often observed around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org The formation of these imines is reversible and they can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. libretexts.org

Table 2: Schiff Base Formation with Carbonyl Compounds This table is interactive. Click on the headers to sort.

Carbonyl Reactant Reactant Type Resulting Imine (Schiff Base)
Benzaldehyde Aromatic Aldehyde (R,E)-N-benzylideneheptan-2-amine
Acetone Ketone (R)-N-(propan-2-ylidene)heptan-2-amine
Cyclohexanone Ketone (R)-N-(cyclohexylidene)heptan-2-amine

Oxidation and Reduction Pathways

The chemical and biochemical transformation of (R)-Tuaminoheptane can proceed through both oxidative and reductive routes, with the latter typically involving derivatives of the parent compound.

In biological systems, primary amines like tuaminoheptane are substrates for oxidative enzymes. Flavin-dependent enzymes, such as monoamine oxidases (MAO), are known to catalyze the oxidation of primary and secondary amines. nih.govresearchgate.net The mechanism involves the oxidation of the carbon-nitrogen single bond to a carbon-nitrogen double bond, forming an imine. nih.gov This imine intermediate is then subject to spontaneous hydrolysis, yielding a ketone (heptan-2-one) and ammonia (B1221849). This enzymatic deamination is a critical pathway in the metabolism of many amine-containing compounds. researchgate.net

While the amino group of (R)-Tuaminoheptane is already in a reduced state, its derivatives can undergo reduction to form new products. A significant pathway involves the reduction of the imines (Schiff bases) described in section 4.1.2. This two-step process of imine formation followed by reduction is known as reductive amination. The reduction of the C=N double bond of the imine yields a stable secondary amine. This transformation is a powerful method for forming C-N bonds in organic synthesis.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). nih.gov

Table 3: Reduction of (R)-Tuaminoheptane Derivatives This table is interactive. Click on the headers to sort.

Imine Substrate Reducing Agent Product Class Resulting Amine Derivative
(R,E)-N-benzylideneheptan-2-amine H₂/Pd Secondary Amine (R)-N-benzylheptan-2-amine
(R)-N-(propan-2-ylidene)heptan-2-amine NaBH₄ Secondary Amine (R)-N-isopropylheptan-2-amine
(R)-N-(cyclohexylidene)heptan-2-amine NaBH₃CN Secondary Amine (R)-N-cyclohexylheptan-2-amine

Isomerization and Stereochemical Inversion Research

(R)-Tuaminoheptane possesses a stereocenter at the C2 position, making it a chiral molecule. Research in this area focuses primarily on the asymmetric synthesis of specific enantiomers rather than the stereochemical inversion of the existing chiral center. The stability of the stereocenter under typical laboratory and physiological conditions is generally high.

Significant efforts in synthetic chemistry are directed towards biocatalytic and asymmetric chemical methods to produce enantiomerically pure amines. sigmaaldrich.comwiley.com The use of enzymes like transaminases has become a key strategy for the asymmetric synthesis of chiral amines from ketones, highlighting the demand for stereochemically pure compounds. researchgate.net The focus on selective synthesis, rather than racemization or inversion, implies that the chiral integrity of the C-N bond at the stereocenter is well-maintained in most chemical environments. Any potential inversion would likely require harsh conditions or specific enzymatic pathways not commonly associated with this molecule.

Mechanisms of Salt Formation and Stability (Hydrochloride vs. Other Salts)

The conversion of a free base, such as (R)-tuaminoheptane, into a salt is a critical step in pharmaceutical chemistry, aimed at optimizing the compound's physicochemical properties. The choice of the counter-ion is determined by its influence on properties like solubility, stability, and bioavailability. The hydrochloride salt is a common choice for amine-containing compounds, including (R)-tuaminoheptane.

Mechanism of Hydrochloride Salt Formation

(R)-Tuaminoheptane is a primary aliphatic amine, characterized by the presence of a lone pair of electrons on the nitrogen atom of the amino group. This lone pair makes the nitrogen atom a Lewis base, capable of accepting a proton (H⁺). The formation of (R)-tuaminoheptane hydrochloride is an acid-base neutralization reaction. libretexts.org When (R)-tuaminoheptane is treated with a strong mineral acid such as hydrochloric acid (HCl), the nitrogen atom is protonated. youtube.comspectroscopyonline.com

The reaction proceeds as follows:

CH₃(CH₂)₄CH(NH₂)CH₃ + HCl → [CH₃(CH₂)₄CH(NH₃)⁺CH₃]Cl⁻

In this reaction, the lone pair of electrons on the primary amine's nitrogen atom forms a new covalent bond with a proton from hydrochloric acid. spectroscopyonline.com This results in the formation of a positively charged alkylammonium cation and a chloride anion. spectroscopyonline.com The resulting ionic compound, (R)-tuaminoheptane hydrochloride, typically forms a crystalline solid that is more readily purified and handled than the liquid free base. youtube.com This transformation from a covalent molecule to an ionic salt dramatically alters the compound's physical properties. youtube.com

Stability of the Hydrochloride Salt

The stability of amine salts is a key consideration. The conversion to a hydrochloride salt generally enhances the stability of amines. gla.ac.uk Amines in their free base form can be susceptible to oxidative degradation, as the lone pair of electrons on the nitrogen can participate in oxidation reactions. By protonating the nitrogen, this lone pair is engaged in a bond with hydrogen, which can protect the amine from such degradation.

Comparison with Other Salts

While the hydrochloride is a common salt form, other counter-ions can be used to form different salts of (R)-tuaminoheptane, such as the sulfate salt. medkoo.comnih.gov The choice between hydrochloride and other salts like sulfate involves a trade-off in various physicochemical properties.

Solubility and Bioavailability : Salt formation is a primary strategy to enhance the aqueous solubility of poorly soluble organic molecules. spectroscopyonline.com Amine hydrochlorides are generally known for their good water solubility, which can facilitate bioavailability. spectroscopyonline.comlibretexts.org The sulfate salt is also used to improve solubility. The ultimate choice may depend on the specific solubility profile required and the pH of the environment.

Hygroscopicity : Hygroscopicity, the tendency to absorb moisture from the air, is a critical stability and manufacturing consideration. Hydrochloride salts can sometimes be hygroscopic. However, this property is highly dependent on the crystal lattice structure. rsc.org Studies on other compounds have shown that forming solvates or different crystalline forms of a hydrochloride salt can significantly reduce hygroscopicity. rsc.org

The following table provides a general comparison of properties between hydrochloride and sulfate salts of a primary amine like (R)-tuaminoheptane, based on established chemical principles.

Property(R)-Tuaminoheptane Hydrochloride(R)-Tuaminoheptane SulfateRationale
Molecular Formula C₇H₁₈ClN(C₇H₁₇N)₂·H₂SO₄Based on the reaction of the amine with HCl (1:1 ratio) or H₂SO₄ (2:1 ratio).
Molecular Weight 151.68 g/mol 328.51 g/mol medkoo.comThe sulfate ion is heavier and combines with two amine molecules.
Water Solubility Generally highGenerally highBoth are salts of a strong acid and a weak base, which typically enhances water solubility compared to the free base. spectroscopyonline.com
Stability Generally stable; protonation of the amine nitrogen protects against oxidation.Generally stable; similar protective effect from protonation.Salt formation ties up the reactive lone pair of electrons on the nitrogen atom.
Hygroscopicity Can be hygroscopic, dependent on the specific crystalline form. rsc.orgCan be hygroscopic, dependent on the specific crystalline form.The ionic nature of salts attracts water molecules. The extent depends on the crystal lattice energy and interactions.

Analytical Chemistry Methodologies for R Tuaminoheptane Hydrochloride

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating (R)-Tuaminoheptane hydrochloride from its enantiomer and other potential impurities. These techniques are pivotal for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiopurity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the enantiomeric purity of (R)-Tuaminoheptane. To achieve separation of the enantiomers, a chiral stationary phase is necessary. gcms.cz The use of derivatized cyclodextrin (B1172386) macromolecules in the stationary phase of the capillary column enables the separation of enantiomers. gcms.cz

The process often involves derivatization of the amino acid to make it volatile for GC analysis. nih.govwiley.com For instance, amino acids can be converted to their N(O,S)-perfluoroacyl perfluoroalkyl esters in a single step. nih.govwiley.com The GC separates the derivatized enantiomers, and the mass spectrometer provides detection and quantification, allowing for the determination of the enantiomeric excess. nih.govwiley.com The precision of retention times is critical for accurate identification. scispec.co.th Quality control measures are essential in GC-MS analysis to ensure the accuracy and precision of the results. chromatographyonline.com

Key GC-MS Parameters for Chiral Separation:

ParameterTypical Value/ConditionSource
Column Type Chiral capillary column (e.g., derivatized cyclodextrin) gcms.cz
Injector Temperature 200°C (split injection) scispec.co.th
Carrier Gas Helium scispec.co.th
Oven Temperature Program Programmed ramp (e.g., 2°C/min) during enantiomer elution scispec.co.th
MS Detector Quadrupole or Time-of-Flight (TOF) scispec.co.thspringernature.com
Ionization Mode Electron Ionization (EI) nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the quantification and impurity profiling of pharmaceuticals like (R)-Tuaminoheptane hydrochloride. veeprho.comresearchgate.net These techniques offer high reliability, reproducibility, and the ability to separate, identify, and quantify various compounds. veeprho.comresearchgate.net

Reversed-phase HPLC is a common mode used for this purpose. nih.gov A typical HPLC method involves a C8 or C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govajphr.com UHPLC, with its use of smaller particle size columns, provides higher resolution and faster analysis times, which is particularly advantageous for resolving closely eluting impurities. veeprho.comimtm.cz Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, specific, and robust. veeprho.comajphr.com

Typical HPLC/UHPLC Method Parameters:

ParameterTypical Value/ConditionSource
Column Reversed-phase C8 or C18 nih.govajphr.com
Mobile Phase Gradient mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) nih.govajphr.com
Flow Rate 1.0 mL/min (HPLC) nih.gov
Detection UV at a specific wavelength (e.g., 280 nm) nih.gov
Column Temperature Maintained at a constant temperature (e.g., 25°C) ajphr.com

High-Performance Thin Layer Chromatography (HPTLC) for Screening and Fingerprint Analysis

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable tool for screening and fingerprint analysis of pharmaceutical compounds. nih.gov It is a simple, rapid, and cost-effective method that allows for the simultaneous analysis of multiple samples. nih.gov For the analysis of amine compounds, a silica (B1680970) gel 60 F254 HPTLC plate is often used with a suitable mobile phase, which might consist of a mixture of solvents like ethyl acetate, methanol, and ammonia (B1221849) solution. nih.gov

After development, the separated spots are visualized under UV light, and densitometric scanning is used for quantification. nih.gov HPTLC methods can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov This technique is particularly useful for rapid screening purposes and for creating a "fingerprint" of the compound, which can be used for identity confirmation. nih.gov

Spectrometric Characterization

Spectrometric techniques provide detailed information about the molecular structure and fragmentation of (R)-Tuaminoheptane hydrochloride.

Mass Spectrometry (MS) Fragmentation Patterns and Ionization Mechanisms (e.g., Electron Ionization, DART-MS)

Mass spectrometry is a critical tool for the structural characterization of (R)-Tuaminoheptane. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint of the molecule.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. libretexts.org For an alkylamine like tuaminoheptane, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.com This results in the formation of a stable iminium cation. Another possible fragmentation is the loss of an alkyl radical from the molecular ion.

Direct Analysis in Real Time (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.gov Ionization in DART occurs through Penning and chemical ionization at atmospheric pressure. nih.gov For tuaminoheptane, DART-MS would likely produce a protonated molecule [M+H]+. nih.gov By adjusting the in-source collision-induced dissociation (CID) voltage, fragmentation can be induced, providing structural information. nih.gov

Common Mass Fragments of Tuaminoheptane:

m/z (mass-to-charge ratio)Proposed FragmentIonization TechniqueSource
116.1434[M+H]+ESI nih.gov
99.1328[M-NH3]+EI
57.0699[C4H9]+ESI nih.gov
44.0500[C2H6N]+ (from alpha-cleavage)EI

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including (R)-Tuaminoheptane hydrochloride. jchps.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. jchps.comresearchgate.net

The ¹H NMR spectrum will show distinct signals for the protons in the heptyl chain, the methyl group, and the amine protons. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure. slideshare.net For instance, the proton on the carbon bearing the amino group (C2) would appear as a multiplet due to coupling with the neighboring protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions between protons, which can be useful in confirming the stereochemistry. hyphadiscovery.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. fiveable.me The IR spectrum provides information about the vibrations of chemical bonds, with different functional groups absorbing infrared radiation at characteristic frequencies. fiveable.meyoutube.com For (R)-Tuaminoheptane hydrochloride, the presence of specific functional groups can be confirmed by analyzing its IR spectrum.

The structure of (R)-Tuaminoheptane contains an alkane backbone, a primary amine group (-NH2), and it exists as a hydrochloride salt. The expected characteristic IR absorption bands for these functional groups are summarized in the table below. The alkane portions of the molecule will exhibit C-H stretching vibrations typically in the 2850-2960 cm⁻¹ region and C-C stretching in the 800-1300 cm⁻¹ range. pressbooks.pub The primary amine group is characterized by N-H stretching vibrations, which usually appear as two bands in the 3300-3500 cm⁻¹ range for a primary amine (R-NH2), representing symmetric and asymmetric stretching modes. youtube.compressbooks.pub The presence of the hydrochloride salt will influence the amine absorptions.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in (R)-Tuaminoheptane Hydrochloride

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)
Alkane (C-H)Stretching2850 - 2960
Alkane (C-C)Stretching800 - 1300
Primary Amine (N-H)Stretching (asymmetric & symmetric)3300 - 3500
Amine (N-H)Bending1550 - 1650

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Pre-analytical Derivatization Strategies

Derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. This is often done to improve chromatographic separation or to enhance the sensitivity of detection.

Imine Formation for Enhanced Chromatographic Separation

For primary amines like (R)-Tuaminoheptane, derivatization to form an imine can be a useful strategy to improve its chromatographic behavior, particularly in gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction involves the condensation of the primary amine with an aldehyde or a ketone. This process can increase the volatility and thermal stability of the analyte for GC analysis or alter its polarity and retention characteristics in HPLC.

Fluorescent Derivatization for Sensitive Detection

To achieve high sensitivity in the detection of (R)-Tuaminoheptane, fluorescent derivatization is a powerful technique. This pre-column derivatization involves reacting the primary amine group with a fluorescent labeling reagent. The resulting derivative exhibits fluorescence, allowing for detection at very low concentrations using a fluorescence detector. A common reagent used for derivatizing primary amines is 2,3-naphthalenedialdehyde, which can lead to highly sensitive detection in the nanomolar range. nih.gov This approach is particularly valuable for trace analysis in complex matrices. nih.gov

Method Validation and Quality Control in Chemical Analysis

Method validation is a critical process in analytical chemistry that confirms that an analytical procedure is suitable for its intended purpose. researchgate.net It involves a series of experiments to evaluate the performance characteristics of the method. researchgate.net

Linearity, Precision, and Limit of Detection Studies

Key parameters assessed during method validation include linearity, precision, and the limit of detection (LOD). researchgate.netgavinpublishers.com

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. nih.govmdpi.com A high correlation coefficient (r²) is indicative of good linearity. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com It can be determined based on the signal-to-noise ratio of the analytical instrument's response. gavinpublishers.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to elicit results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
PrecisionThe degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise Ratio ≥ 3:1

Green Analytical Chemistry Principles in Method Development

Green analytical chemistry (GAC) is a movement to make analytical procedures more environmentally friendly and safer for operators. qu.edu.qaresearchgate.net The principles of GAC aim to reduce or eliminate the use and generation of hazardous substances. qu.edu.qaresearchgate.net

In the context of analyzing (R)-Tuaminoheptane hydrochloride, GAC principles can be applied by:

Minimizing Solvent Consumption: Developing methods that use smaller volumes of organic solvents or replacing them with greener alternatives like water or ethanol. mdpi.comnih.gov

Reducing Waste: Implementing miniaturized analytical techniques and reducing the amount of reagents used. researchgate.net

Improving Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure when possible. mdpi.com

Designing Safer Chemicals: Choosing less hazardous derivatization reagents. qu.edu.qa

The greenness of an analytical method can be assessed using tools like the Analytical Eco-Scale, where a higher score indicates a more environmentally friendly method. nih.gov

Preclinical Pharmacological Research on R Tuaminoheptane Hydrochloride

Molecular Mechanisms of Action in Receptor Systems

The primary pharmacological activity of tuaminoheptane stems from its interaction with the sympathetic nervous system. As a sympathomimetic amine, its effects are largely mediated by its influence on adrenergic and related neurotransmitter systems.

(R)-Tuaminoheptane hydrochloride functions as an indirect sympathomimetic agent. Its principal mechanism involves the modulation of norepinephrine (B1679862) (NE) concentrations in the synaptic cleft. The compound exhibits activity at the norepinephrine transporter (NET), a key protein responsible for the reuptake of NE from the synapse back into the presynaptic neuron. researchgate.netnih.gov By inhibiting the NET, (R)-Tuaminoheptane hydrochloride effectively increases the extracellular concentration of norepinephrine, prolonging its availability to bind with postsynaptic adrenergic receptors. nih.govwikipedia.orgnih.gov This leads to an amplification and extension of the adrenergic signal. nih.gov

In addition to reuptake inhibition, indirect-acting sympathomimetic amines can also promote the release of stored catecholamines from presynaptic terminals. This mechanism involves the displacement of norepinephrine from vesicular storage, further contributing to elevated synaptic levels.

The pharmacological profile of (R)-Tuaminoheptane hydrochloride extends to its interaction with various components of the central nervous system (CNS). Its action as a norepinephrine reuptake inhibitor is a key facet of its CNS activity, as noradrenergic pathways are crucial in regulating functions like arousal, attention, and mood. wikipedia.org

While (R)-Tuaminoheptane is a sympathomimetic amine, its binding profile can be distinguished from that of classical phenethylamines, such as amphetamine. Phenethylamines are a broad class of compounds based on a core phenethylamine (B48288) structure. wikipedia.org The key differentiators lie in their relative affinities for various monoamine transporters and receptors.

For instance, many phenethylamine derivatives exhibit potent activity at not only the norepinephrine transporter but also the dopamine (B1211576) transporter, contributing to significant psychostimulant effects. wikipedia.org Furthermore, phenethylamines often show marked interaction with the Trace Amine-Associated Receptor 1 (TAAR1), which triggers a cascade of events leading to the efflux of neurotransmitters. wikipedia.org While tuaminoheptane also interacts with TAAR1, the structural differences—specifically, the aliphatic nature of tuaminoheptane versus the aromatic ring of phenethylamines—result in distinct binding affinities and functional outcomes at these targets. researchgate.net Phenethylamines with substitutions on the aromatic ring show varied affinities for receptors like the 5-HT2A receptor, a characteristic not typically prominent for aliphatic amines like tuaminoheptane. biomolther.org

Table 1: Comparative Receptor Interaction Profiles

Target General Phenethylamine Profile (R)-Tuaminoheptane Profile
Norepinephrine Transporter (NET) High Affinity / Inhibition wikipedia.org Activity / Inhibition researchgate.net
Dopamine Transporter (DAT) Variable to High Affinity / Inhibition wikipedia.org Lower relative affinity
Serotonin (B10506) Transporter (SERT) Variable Affinity / Inhibition wikipedia.org Lower relative affinity
Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity wikipedia.org Agonist Activity

| Adrenergic Receptors | Indirect agonism via NE release mdpi.com | Indirect agonism via NE reuptake inhibition researchgate.netmdpi.com |

In Vitro Models in Mechanistic Pharmacology

To elucidate the specific molecular interactions and cellular effects of (R)-Tuaminoheptane hydrochloride, a variety of in vitro models are employed in preclinical research.

Receptor binding assays are fundamental tools used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for a target receptor is used. The ability of the test compound, such as (R)-Tuaminoheptane, to displace the radioligand is measured, allowing for the calculation of its binding affinity (expressed as Kᵢ or IC₅₀). nih.gov

For (R)-Tuaminoheptane, these assays would be conducted using membranes from cells expressing specific human monoamine transporters (NET, DAT, SERT) and various adrenergic and other CNS receptors. The results would quantify the compound's potency and selectivity for the norepinephrine transporter compared to other potential targets. Functional selectivity studies would further investigate how binding to a receptor translates into a specific cellular response, distinguishing between agonism, antagonism, or allosteric modulation.

Table 2: Representative In Vitro Assay Platforms

Assay Type Purpose Key Parameters Measured
Radioligand Binding Assay To determine binding affinity for specific transporters and receptors. nih.gov Kᵢ (inhibition constant), IC₅₀ (half-maximal inhibitory concentration)
Transporter Uptake Assay To measure the functional inhibition of neurotransmitter reuptake. Inhibition of radiolabeled substrate (e.g., ³H-NE) uptake
Second Messenger Assay (e.g., cAMP) To assess functional agonism at G-protein coupled receptors (GPCRs). Changes in intracellular cyclic AMP (cAMP) levels

| Calcium Mobilization Assay | To measure activation of GPCRs that signal via intracellular calcium release. | Transient increases in intracellular Ca²⁺ concentration |

Cellular assays provide a more integrated view of a compound's pharmacological effects within a living cell. To investigate the sympathomimetic effects of (R)-Tuaminoheptane, researchers utilize cell lines that endogenously or recombinantly express adrenergic receptors and norepinephrine transporters. nih.gov

In these cellular models, the downstream consequences of receptor activation can be quantified. For example, stimulation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Measuring cAMP accumulation in cells treated with (R)-Tuaminoheptane provides a direct functional readout of its sympathomimetic activity. nih.gov These assays confirm that the increased synaptic norepinephrine resulting from NET inhibition translates into a measurable physiological response at the cellular level.

Organ-Chip and Complex In Vitro Models for System-Level Insights

Currently, there is no publicly available scientific literature detailing the use of organ-chip or complex in vitro models for system-level insights into the pharmacological effects of (R)-Tuaminoheptane hydrochloride. While these advanced models are increasingly employed in preclinical drug development to better mimic human physiology, their specific application to this compound has not been reported in peer-reviewed research.

Biochemical Pathways Affected by (R)-Tuaminoheptane Hydrochloride

(R)-Tuaminoheptane hydrochloride has been identified as an inhibitor of the norepinephrine transporter (NET). The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating its signaling activity. By inhibiting NET, (R)-Tuaminoheptane effectively increases the concentration and duration of norepinephrine in the synapse, leading to an amplification of its downstream signaling effects.

Structurally, the interaction of tuaminoheptane with the NET has been elucidated through computational modeling and experimental validation. The amine group of tuaminoheptane forms an ionic bond with aspartate residue 72 (Asp72) within the transporter. Unlike typical NET substrates that possess an aromatic ring for hydrophobic interactions, the heptane (B126788) group of tuaminoheptane engages in hydrophobic interactions with valine 148 (Val148) and tyrosine 152 (Tyr152) in the transporter's binding site. drugbank.com This distinct binding mode underlies its inhibitory action on norepinephrine transport. drugbank.com

Experimental testing has confirmed that tuaminoheptane inhibits the transport of norepinephrine into bovine chromaffin cells, which are commonly used as a model for studying sympathoadrenal cells. drugbank.com This inhibition of NET is consistent with the compound's classification as a stimulant of the sympathetic nervous system. drugbank.com

Parameter Finding Source
Target Norepinephrine Transporter (NET) drugbank.com
Mechanism of Action Inhibition of norepinephrine reuptake drugbank.com
Key Interacting Residues Asp72 (ionic), Val148 (hydrophobic), Tyr152 (hydrophobic) drugbank.com
Experimental Model Bovine chromaffin cells drugbank.com

There is no scientific evidence available in the current body of peer-reviewed literature to suggest that (R)-Tuaminoheptane hydrochloride has any direct or indirect impact on volume-regulated anion channels (VRACs). Research on the function and modulation of VRACs is an active area, but studies specifically investigating the effects of (R)-Tuaminoheptane hydrochloride on these channels have not been published.

Metabolism and Biotransformation of Tuaminoheptane Hydrochloride

Identification of Metabolites and Metabolic Pathways

The identification of metabolites is fundamental to understanding the biotransformation of any compound. This process typically relies on advanced analytical techniques to separate and identify the structures of metabolic products in biological samples.

The detection and confirmation of Tuaminoheptane in biological fluids, particularly urine, is well-established, primarily for anti-doping purposes. nih.gov The analytical methods used for the parent compound are foundational for the potential identification of its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique used for the analysis of Tuaminoheptane. nih.gov For GC-MS analysis, Tuaminoheptane often requires derivatization to increase its volatility and improve its chromatographic properties. This can be achieved by forming an imine with various aldehydes and ketones. nih.gov The mass spectrometer then fragments the derivatized compound, producing a characteristic mass spectrum that allows for sensitive and selective identification. nih.gov A validated GC-MS procedure for detecting Tuaminoheptane in urine has a lower limit of detection of 20 ng/mL. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) offers another powerful tool for metabolite identification. nih.gov It has the advantage of analyzing samples in the liquid phase, often without the need for derivatization. High-resolution mass spectrometry, in particular, can provide accurate mass measurements, which aids in determining the elemental composition of potential metabolites. nih.gov

While these techniques have been successfully applied to the parent drug, specific reports detailing the chromatographic separation and spectrometric characterization of Tuaminoheptane metabolites are scarce. The general approach would involve comparing the chromatograms of control samples with those from individuals administered the compound to pinpoint potential metabolic products.

Phase I metabolic reactions introduce or expose functional groups on a parent compound, typically making it more polar. longdom.orgtaylorandfrancis.com For Tuaminoheptane, these would primarily be oxidative reactions.

A crucial structural feature of Tuaminoheptane is that it is a simple alkylamine and lacks an aromatic ring. wikipedia.org This structure precludes it from undergoing aromatic hydroxylation, a common and significant Phase I metabolic pathway for many drugs and xenobiotics that contain phenyl groups. researchgate.net Therefore, its metabolism focuses on the aliphatic heptyl chain and the primary amine group.

Potential oxidative Phase I pathways for an alkylamine like Tuaminoheptane include:

Aliphatic Hydroxylation: Oxidation of the carbon atoms in the heptyl chain. This can occur at various positions, leading to the formation of one or more alcohol metabolites.

N-Oxidation: The primary amine group can be oxidized to form hydroxylamine (B1172632) or nitroso derivatives.

Deamination: The removal of the amine group, which can be catalyzed by enzymes like monoamine oxidases, would lead to the formation of a ketone (heptan-2-one) and ammonia (B1221849).

The table below outlines possible Phase I reactions for Tuaminoheptane based on its chemical structure.

Potential Phase I Reaction Enzymatic System Resulting Functional Group Potential Metabolite
Aliphatic HydroxylationCytochrome P450 (CYP450)Hydroxyl (-OH)Hydroxytuaminoheptane
N-OxidationCYP450, Flavin-containing Monooxygenases (FMO)Hydroxylamine (-NHOH)N-hydroxy-tuaminoheptane
Oxidative DeaminationMonoamine Oxidases (MAO)Ketone (=O)Heptan-2-one

Enzymatic Mechanisms of Biotransformation

The biotransformation of chemical compounds is catalyzed by a wide array of enzymes located primarily in the liver, but also in other tissues. longdom.orgmdpi.com These enzymatic reactions are categorized into Phase I (functionalization) and Phase II (conjugation). taylorandfrancis.com

The Cytochrome P450 (CYP450) superfamily of enzymes is the most important enzyme system involved in Phase I metabolism of xenobiotics, responsible for the oxidation of a vast number of drugs. mdpi.comnih.govmdpi.com These enzymes are heme-containing proteins primarily found in the endoplasmic reticulum of liver cells. youtube.com

Given that potential metabolic pathways for Tuaminoheptane include aliphatic hydroxylation and N-oxidation, it is highly probable that CYP450 enzymes are involved in its biotransformation. Different CYP450 isoforms (e.g., from the CYP1, CYP2, and CYP3 families) have varying substrate specificities. nih.gov However, specific studies to identify which particular CYP450 isoforms are responsible for metabolizing Tuaminoheptane have not been reported in the available literature. Such studies would typically involve in vitro experiments using human liver microsomes or recombinant CYP450 enzymes to determine reaction rates and metabolite formation.

Besides the CYP450 system, other enzymes can also catalyze Phase I reactions of amines.

Flavin-containing Monooxygenases (FMOs): These enzymes, particularly abundant in the liver, are known to catalyze the N-oxidation of various nitrogen-containing compounds. nih.gov FMOs could potentially contribute to the metabolism of the primary amine group in Tuaminoheptane.

Monoamine Oxidases (MAOs): MAOs are critical enzymes in the metabolism of endogenous and exogenous monoamines. nih.gov They catalyze oxidative deamination, converting amines into corresponding aldehydes or ketones. As Tuaminoheptane is a primary monoamine, MAO could play a role in its biotransformation, leading to the formation of heptan-2-one.

Following Phase I reactions, the more polar metabolites can undergo Phase II conjugation reactions, where an endogenous molecule (like glucuronic acid, sulfate, or glutathione) is attached to the new functional group, further increasing water solubility and facilitating excretion. longdom.orgtaylorandfrancis.comnih.gov

Factors Influencing Metabolic Rates

The rate at which Tuaminoheptane is metabolized can vary significantly between individuals due to a range of intrinsic and extrinsic factors. While specific data for Tuaminoheptane is lacking, general principles of pharmacogenetics and drug metabolism apply.

Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes are a major source of inter-individual differences in drug metabolism. For instance, genetic polymorphisms in CYP450 enzymes are well-documented and can lead to phenotypes of poor, intermediate, extensive, or ultrarapid metabolizers. mdpi.com If a specific CYP isoform is the primary enzyme for Tuaminoheptane metabolism, a polymorphism in that enzyme could significantly alter its clearance.

Age: Metabolic enzyme activity can vary with age. Both very young and elderly individuals may have reduced metabolic capacity compared to adults. nih.govresearchgate.net

Co-administration of other Drugs: Many substances can act as either inducers or inhibitors of metabolic enzymes. nih.gov An inducer would increase the rate of metabolism, potentially lowering the parent drug's concentration, while an inhibitor would decrease the metabolic rate, leading to higher concentrations and prolonged effects.

Physiological and Pathological Conditions: Factors such as body composition (fat-free mass and fat mass), hormonal status, and liver function can influence basal metabolic rates and the specific activity of drug-metabolizing enzymes. nih.govresearchgate.netnih.gov

The table below summarizes key factors that can influence the metabolic rate of xenobiotics like Tuaminoheptane.

Factor Description Potential Effect on Tuaminoheptane Metabolism
Genetic Factors Polymorphisms in genes for metabolic enzymes (e.g., CYP450, FMO, MAO).Increased or decreased rate of metabolism, altering clearance and exposure.
Age Enzyme expression and activity change over the lifespan. nih.govTypically lower metabolic rates in neonates and the elderly.
Drug-Drug Interactions Co-administration of enzyme inhibitors or inducers. nih.govInhibition leads to slower metabolism; induction leads to faster metabolism.
Disease State Impaired liver or kidney function.Reduced metabolic capacity and/or excretion, leading to accumulation.
Body Composition Variation in fat-free mass and fat mass. researchgate.netCan influence the volume of distribution and overall basal metabolic rate.

Substrate Specificity and Enzyme Induction/Inhibition

Furthermore, the potential for (R)-Tuaminoheptane hydrochloride to act as either an inducer or an inhibitor of metabolic enzymes is an important consideration in pharmacology. Enzyme induction is the process where a substance increases the activity of metabolizing enzymes, which can lead to faster metabolism of other drugs. nih.govnih.govfocusontoxpath.comtaylorandfrancis.com Conversely, enzyme inhibition occurs when a substance decreases enzyme activity, potentially leading to increased concentrations of other drugs. nih.govmdpi.comnih.govphcog.commdpi.com There are no specific studies available that have investigated the inductive or inhibitory potential of (R)-Tuaminoheptane hydrochloride on CYP or other drug-metabolizing enzymes.

Table 1: General Information on (R)-Tuaminoheptane

PropertyValueSource
Chemical Name(R)-(-)-2-Aminoheptane biosynth.comcymitquimica.com
Synonyms(R)-Tuaminoheptane, (2R)-heptan-2-amine cymitquimica.com
Molecular FormulaC7H17N fda.gov
Molar Mass115.22 g/mol wikipedia.org
ClassMonoalkylamine drugbank.com

Environmental and Media Effects on Biotransformation

The stability and degradation of chemical compounds can be significantly influenced by environmental factors such as pH. The ionization state of a molecule, which is pH-dependent, can affect its chemical stability and degradation pathways. nih.govresearchgate.netajpojournals.org For instance, acidic or basic conditions can catalyze reactions like hydrolysis and oxidation. researchgate.netajpojournals.org While general principles suggest that the stability of an amine like (R)-Tuaminoheptane would be pH-dependent, specific studies detailing the degradation kinetics and products under various pH conditions are not available.

The biodegradation of aliphatic amines in the environment is another area of interest. Microbial populations in soil and water can utilize amines as a source of nitrogen, leading to their degradation. researchgate.net However, the specific microbial species capable of degrading (R)-Tuaminoheptane and the environmental conditions that favor this process have not been documented.

Applications of R Tuaminoheptane Hydrochloride in Chemical Synthesis and Research

Precursor in Pharmaceutical Synthesis

The utility of (R)-Tuaminoheptane hydrochloride as a starting material in the synthesis of pharmaceuticals is a significant area of its application. Its structural features are incorporated into more complex drug molecules, and it plays a role in strategies to improve drug delivery.

Building Block for Complex Drug Molecules and Intermediates

(R)-Tuaminoheptane hydrochloride functions as a fundamental building block in the synthesis of more intricate pharmaceutical compounds and their intermediates. ontosight.ai The amine and chiral center present in its structure are key elements that chemists utilize to construct larger, more complex molecules with specific biological activities. The process of incorporating such building blocks is a cornerstone of medicinal chemistry, allowing for the systematic assembly of drug candidates. nih.gov The hydrochloride salt form is often preferred in these synthetic applications due to its increased stability and solubility in water compared to the free base. ontosight.ai

The strategic use of chiral building blocks like (R)-Tuaminoheptane hydrochloride is crucial in modern drug development. Many pharmaceuticals are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. By starting with a stereochemically defined building block, chemists can control the stereochemistry of the final drug molecule, a process known as asymmetric synthesis.

Role in Prodrug Design and Formulation

Prodrug design is a strategy employed to overcome undesirable properties of drug molecules, such as poor solubility, chemical instability, or rapid metabolism. nih.gov This approach involves chemically modifying a drug to form a new compound, the prodrug, which is then converted back to the active drug within the body. While specific examples directly linking (R)-Tuaminoheptane hydrochloride to prodrug design are not prevalent in the provided search results, the principles of prodrug synthesis often involve the modification of functional groups like amines.

The amine group of (R)-Tuaminoheptane could theoretically be modified to create various types of prodrugs, such as carbamates or amides. nih.gov These modifications can alter the physicochemical properties of the parent molecule, potentially enhancing its solubility or ability to be absorbed. For instance, creating a more water-soluble prodrug could be beneficial for parenteral formulations. nih.gov

Reagent in Organic Synthesis

Beyond its role as a structural component, (R)-Tuaminoheptane hydrochloride can also act as a reagent, actively participating in and facilitating chemical transformations.

Utility in Oxidation, Reduction, and Substitution Reactions

Amines are well-established participants in a variety of organic reactions. While the direct use of (R)-Tuaminoheptane hydrochloride as a catalyst or reagent in specific, named oxidation, reduction, or substitution reactions is not explicitly detailed in the search results, its chemical nature suggests potential utility. For example, amines can be involved in reduction reactions as part of a reducing agent system or can be transformed through oxidation. Nucleophilic substitution reactions at the amine group are also fundamental transformations in organic synthesis. The development of new synthetic methods often involves exploring the reactivity of compounds like (R)-Tuaminoheptane hydrochloride under various reaction conditions.

Development of Drug-Resin Complexes for Pharmaceutical Formulations

A significant application of compounds containing ionizable groups, such as the hydrochloride salt of an amine, is in the formation of drug-resin complexes. google.comgoogle.com This technology is used to develop sustained-release oral pharmaceutical preparations. google.com The drug is bound to an ion-exchange resin, forming a complex that can be coated to control the rate of drug release in the gastrointestinal tract. google.com

The process typically involves combining the drug with an ion-exchange resin in a liquid to form the drug-resin complex. google.com This complex can then be dried to form a solid dosage form. google.com The use of a resin complex can help to provide a controlled and constant supply of the drug to the body. google.com Studies have explored the complexation and release mechanisms of drugs like methylphenidate hydrochloride with ion-exchange resins, providing insights into the factors influencing drug binding and release. nih.gov

Biological Research Tool

Reagent in Neurotransmission Studies

The primary mechanism of action attributed to tuaminoheptane is its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) from the synaptic cleft. nih.govnih.gov This interaction modulates the concentration and duration of these neurotransmitters in the synapse, thereby influencing neuronal signaling.

(R)-Tuaminoheptane hydrochloride serves as a valuable research reagent for investigating the function and pharmacology of the norepinephrine transporter (NET). nih.gov As an inhibitor and likely a releasing agent of norepinephrine, its (R)-isomer can be used in vitro and in vivo to probe the transporter's role in various physiological and pathological processes. For instance, in studies involving cultured neuronal cells or synaptosomal preparations, (R)-tuaminoheptane hydrochloride can be applied to elucidate the kinetics and mechanisms of norepinephrine transport. By observing the effects of this specific enantiomer on norepinephrine uptake and release, researchers can gain insights into the stereoselectivity of the NET binding site. nih.gov

Furthermore, its action as a norepinephrine releasing agent makes it a useful tool for studying the downstream effects of increased noradrenergic neurotransmission. This can include the investigation of adrenoceptor activation, second messenger signaling cascades, and the regulation of gene expression in response to elevated extracellular norepinephrine levels.

Historical and Regulatory Context in Academic Research

Early Research and Pharmacological Characterization

Tuaminoheptane, also known as 2-aminoheptane, was initially developed as a nasal decongestant. targetmol.com Its therapeutic application was rooted in its sympathomimetic and vasoconstrictor properties. targetmol.com Early pharmacological studies characterized it as an agent that acts as both a reuptake inhibitor and a releasing agent of norepinephrine (B1679862). targetmol.comwikipedia.org This mechanism of action, increasing the levels of norepinephrine in the synaptic cleft, is responsible for its stimulant and vasoconstrictive effects. targetmol.com

Structurally, Tuaminoheptane is an alkylamine. wikipedia.org A key feature that distinguishes it from many other sympathomimetic amines, such as the phenethylamines, is the absence of an aromatic ring in its chemical structure. targetmol.comwikipedia.org While effective to some degree as a decongestant, its utility was limited by side effects such as skin irritation, which is thought to be caused by the inhibition of volume-regulated anion channels. targetmol.comwikipedia.org

Inclusion in Prohibited Substance Lists (e.g., World Anti-Doping Agency) and its Implications for Analytical Research

Due to its stimulating properties, Tuaminoheptane garnered attention in the world of sports. The World Anti-Doping Agency (WADA) added Tuaminoheptane to its list of prohibited substances in January 2007. researchgate.netdshs-koeln.de It is classified under "S6. Stimulants" and is designated as a "Specified Stimulant". vada-testing.org Specified substances are those for which a plausible, non-doping explanation for their presence could exist, as they are more likely to have been consumed for a purpose other than performance enhancement. wada-ama.org

The inclusion of any substance on the WADA Prohibited List is determined by its potential to meet at least two of the following three criteria:

It has the potential to enhance or enhances sport performance. usada.org

It represents an actual or potential health risk to the athlete. usada.org

It violates the spirit of sport. usada.org

The classification of Tuaminoheptane as a prohibited substance created a clear and immediate need for robust and reliable analytical methods to detect its presence in athletes' biological samples, thereby ensuring compliance with anti-doping regulations.

Academic Research spurred by Regulatory Changes and Detection Needs

The regulatory action by WADA directly spurred academic research focused on developing sensitive and specific methods for detecting Tuaminoheptane in urine. A significant contribution in this area was the development of a confirmatory procedure using gas chromatography-mass spectrometry (GC-MS). researchgate.netdshs-koeln.de

This research involved optimizing several stages of the analytical process:

Sample Preparation: A liquid-liquid extraction method was developed to isolate the compound from the complex urine matrix. researchgate.netdshs-koeln.de

Derivatization: To improve its chromatographic behavior and mass spectrometric fragmentation, Tuaminoheptane was converted into an imine derivative using various aldehydes and ketones. researchgate.netdshs-koeln.de

Detection: The use of electron ionization in the mass spectrometer produced characteristic fragment ions, allowing for a highly selective and sensitive assay. researchgate.netdshs-koeln.de

The method was validated to meet the stringent requirements of anti-doping laboratories. The findings from an administration study demonstrated the method's real-world applicability; the drug was detectable for up to 46 hours after the intranasal application of a therapeutic amount. researchgate.netdshs-koeln.de

Table 1: Validation Parameters for the GC-MS Detection of Tuaminoheptane

Validation ParameterResultSource
Recovery50% researchgate.net
Lower Limit of Detection (LLOD)20 ng/mL researchgate.net
Interday Precision<15% researchgate.net
Intraday Precision<15% researchgate.net

Review of Historical Efficacy Debates from an Academic Perspective

While Tuaminoheptane is prohibited based on its potential to enhance performance, the academic community has engaged in broader discussions regarding the level of scientific evidence required for a substance's inclusion on the WADA list. usada.orgnih.gov A critical review of the scientific literature for many substance classes on the Prohibited List reveals that for a majority, convincing evidence of actual performance enhancement in well-designed studies with trained athletes is limited or absent. nih.gov

The debate often centers on the distinction between a substance's pharmacological classification (e.g., a stimulant) and documented proof of an ergogenic, or performance-enhancing, effect in a sports-specific context. researchgate.net For many substances, the decision for inclusion relies heavily on the "potential to enhance performance" criterion, rather than on a body of evidence demonstrating actual enhancement. usada.orgnih.gov This academic perspective suggests that while regulatory bodies must act to protect the integrity of sport, there is a recognized gap in the scientific literature definitively proving the performance-enhancing capabilities of many prohibited compounds, including stimulants like Tuaminoheptane. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthesis Methods

The efficient and precise synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and pharmacology. For (R)-Tuaminoheptane, future research will likely focus on developing more sophisticated and sustainable stereoselective synthetic routes.

Current research in the broader field of chiral amine synthesis provides a glimpse into these future methods. Biocatalysis, for instance, is a rapidly advancing area. nih.govwiley.com Engineered enzymes, such as ω-transaminases, have shown significant promise in the asymmetric synthesis of chiral amines from prochiral ketones. wiley.commdpi.com These enzymatic methods offer high enantioselectivity under mild reaction conditions, making them an environmentally friendly alternative to traditional chemical synthesis. nih.gov Researchers are continuously working on protein engineering and process optimization to broaden the substrate scope and improve the catalytic efficiency of these enzymes. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for creating chiral amines. acs.org Recent advancements have focused on the development of novel chiral ligands that can induce high enantioselectivity in the reduction of imines. acs.org For aliphatic amines like tuaminoheptane, rhodium-catalyzed asymmetric allylation of aliphatic aldimines and palladium-catalyzed C-H arylation of thioamides represent other innovative approaches being explored. acs.orgnih.gov Furthermore, nickel-catalyzed hydroalkylations are emerging as a promising method for the enantioselective synthesis of chiral aliphatic amines. researchgate.net These methods, along with others like enantioselective intermolecular addition of aliphatic amines to dienes, are continually being refined to improve yields, enantiomeric excess, and applicability to a wider range of substrates. scispace.com

Table 1: Emerging Stereoselective Synthesis Strategies for Chiral Amines

Synthesis StrategyCatalyst/EnzymeKey AdvantagesPotential Application for (R)-Tuaminoheptane
Biocatalytic Asymmetric AminationEngineered ω-TransaminasesHigh enantioselectivity, mild conditions, sustainability. nih.govmdpi.comDirect synthesis from a corresponding ketone precursor.
Asymmetric HydrogenationTransition Metal Catalysts (e.g., Iridium, Rhodium)High atom economy, excellent enantioselectivity. acs.orgReduction of a suitable prochiral imine precursor.
Rhodium-Catalyzed Asymmetric AllylationRhodium/Chiral Diene LigandsFormation of chiral homoallylic amines with high enantiomeric excess. acs.orgA multi-step synthesis involving an allylation reaction.
Palladium-Catalyzed C-H ArylationPalladium(II)/Chiral Phosphate AnionFunctionalization of C-H bonds to create stereocenters. nih.govA novel approach for creating the chiral center.
Nickel-Catalyzed HydroalkylationNickel CatalystsAccess to chiral aliphatic amines from alkenes. researchgate.netA convergent synthesis strategy from simpler starting materials.

Advanced Analytical Techniques for Trace Detection and Isomer Quantification

The ability to accurately detect and quantify specific enantiomers, even at trace levels, is critical for quality control, pharmacokinetic studies, and anti-doping efforts. Future research in this area will focus on enhancing the sensitivity and selectivity of analytical methods for (R)-Tuaminoheptane.

High-performance liquid chromatography (HPLC) is a well-established technique for chiral separations. mappingignorance.orgunife.it The development of novel chiral stationary phases (CSPs) is a continuous area of research, aiming to improve resolution and efficiency. unife.ityoutube.com Recent trends have seen the development of CSPs suitable for fast or even ultrafast separations, enabling high-throughput screening. unife.it For instance, a method for the chiral separation of five antihistamine drugs was successfully developed using Chiralpak IA and Chiralpak ID columns. rsc.org

Beyond HPLC, other techniques are being explored. A novel screening protocol combining a fluorescent indicator displacement assay and circular dichroism (CD) has been developed to determine both the concentration and enantiomeric excess of α-chiral amines. nih.gov This "mix and measure" assay is amenable to high-throughput screening. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly when coupled with derivatization techniques that enhance the volatility and chromatographic behavior of the analyte. sigmaaldrich.com

Comprehensive In Vitro and Preclinical Models for Mechanistic Elucidation

Understanding the precise molecular mechanisms by which (R)-Tuaminoheptane exerts its effects is a key area for future investigation. This will involve the use of sophisticated in vitro and preclinical models to dissect its interactions with biological targets.

In vitro studies using cell cultures and isolated tissues can provide valuable insights into the compound's mechanism of action. For example, investigating its effects on receptor binding, enzyme activity, and neurotransmitter reuptake can help to pinpoint its primary targets. Tuaminoheptane is known to act as a reuptake inhibitor and releasing agent of norepinephrine (B1679862). wikipedia.org Future studies on the (R)-isomer will likely explore its specific interactions with norepinephrine transporters and other components of the adrenergic system.

Preclinical animal models are essential for understanding the compound's physiological effects in vivo. nih.gov These studies can elucidate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Furthermore, animal models of specific conditions, such as nasal congestion or hypotension, can be used to evaluate the therapeutic potential and mechanism of action of (R)-Tuaminoheptane. The development of more complex in vitro models, such as microphysiological systems (MPS), which incorporate human cellular components, offers a promising avenue for more translatable preclinical research. biorxiv.org

Exploration of New Chemical Reactivity and Derivatization Applications

The chemical structure of (R)-Tuaminoheptane, a primary aliphatic amine, offers opportunities for chemical modification to create novel derivatives with potentially enhanced or different biological activities. drugbank.com Future research will likely explore the derivatization of this compound to probe structure-activity relationships and develop new chemical entities.

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic properties of analytes. libretexts.orgactascientific.comnih.gov For (R)-Tuaminoheptane, derivatization with reagents such as o-phthalaldehyde (B127526) (OPA), dansyl chloride, or 9-fluorenylmethyl chloroformate (FMOC) could be employed for HPLC analysis with fluorescence or UV detection. nih.gov Similarly, for GC analysis, alkylation, acylation, or silylation can be used to increase volatility. nih.gov

Beyond analytical applications, derivatization can be used to create new molecules. The primary amine group of (R)-Tuaminoheptane is a reactive handle that can participate in a variety of chemical reactions, such as amide bond formation, Schiff base formation, and N-alkylation. By systematically modifying the structure of (R)-Tuaminoheptane and evaluating the biological activity of the resulting derivatives, researchers can gain a deeper understanding of the pharmacophore and potentially develop compounds with improved properties.

Investigation of Metabolic Pathways in Diverse Biological Systems

Understanding how (R)-Tuaminoheptane is metabolized in the body is crucial for predicting its duration of action, potential drug-drug interactions, and the formation of active or inactive metabolites. Future research will focus on characterizing the metabolic pathways of this specific enantiomer in various biological systems.

The metabolism of xenobiotics often involves two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion. nih.gov

For amines, N-oxidation and deamination are common metabolic pathways. The enzymes responsible for these transformations, such as cytochrome P450s and monoamine oxidases, will be a key focus of investigation. In vitro studies using liver microsomes from different species can provide initial insights into the metabolic fate of (R)-Tuaminoheptane. nih.gov Subsequent in vivo studies in animal models and, ultimately, in humans will be necessary to fully elucidate its metabolic profile. nih.govnih.gov Advanced analytical techniques, such as HPLC coupled with mass spectrometry (HPLC-MS/MS and HPLC-qToF/MS), will be instrumental in identifying and quantifying the metabolites of (R)-Tuaminoheptane in biological matrices. nih.gov

Computational and Systems Biology Approaches to Predict Compound Interactions

The integration of computational modeling and systems biology offers a powerful approach to understanding and predicting the biological effects of (R)-Tuaminoheptane. These in silico methods can complement and guide experimental research, saving time and resources.

Molecular docking and other computational tools can be used to predict the binding of (R)-Tuaminoheptane to its biological targets, such as receptors and enzymes. nih.gov These models can help to explain the stereoselectivity of its interactions and guide the design of new derivatives with improved affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-Tuaminoheptane hydrochloride with high enantiomeric purity?

  • Methodological Answer : Chiral resolution techniques, such as preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives), are critical for isolating the (R)-enantiomer. Asymmetric synthesis using enantioselective catalysts (e.g., transition-metal complexes) can also achieve high stereochemical fidelity. Quality control via polarimetry or chiral NMR analysis ensures purity .

Q. How does the α-adrenergic agonist activity of (R)-Tuaminoheptane hydrochloride compare to its (S)-enantiomer?

  • Methodological Answer : Enantiomeric activity differences are assessed using in vitro receptor binding assays (e.g., radioligand displacement in transfected HEK-293 cells). Studies indicate the (R)-enantiomer exhibits higher affinity for α1-adrenergic receptors, while the (S)-form may show reduced or antagonistic effects. Cross-reactivity with β-adrenergic receptors should be tested via cAMP modulation assays .

Q. What are the primary degradation pathways of (R)-Tuaminoheptane hydrochloride under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at pH 1–13, monitored via HPLC-UV, reveal hydrolysis of the amine group under acidic conditions and oxidation of the heptane chain in alkaline environments. Degradation products are identified using LC-MS/MS and compared against reference standards .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying (R)-Tuaminoheptane hydrochloride in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., (R)-Tuaminoheptane-D3 hydrochloride) ensures specificity in plasma or urine samples. Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery rates. For tissue distribution studies, MALDI-TOF imaging provides spatial resolution of the compound in rodent brain sections .

Q. How can researchers resolve contradictions in reported receptor binding affinities of (R)-Tuaminoheptane hydrochloride across studies?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities or variability in assay conditions (e.g., buffer ionic strength, temperature). Reproducibility requires:

  • Batch validation : Chiral purity >99% via circular dichroism spectroscopy .
  • Standardized protocols : Adherence to FDA Bioanalytical Method Validation guidelines for ligand-binding assays .
  • Meta-analysis : Systematic review of raw data from public repositories (e.g., ChEMBL) to identify confounding variables .

Q. What strategies mitigate batch-to-batch variability in the synthesis of (R)-Tuaminoheptane hydrochloride?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction intermediates in real-time. Design of Experiments (DoE) optimizes critical parameters (e.g., temperature, catalyst loading). Post-synthesis, orthogonal analytical methods (e.g., X-ray crystallography for crystal polymorphism) ensure consistency .

Q. How does metabolic clearance of (R)-Tuaminoheptane hydrochloride differ between hepatic and extrahepatic pathways?

  • Methodological Answer : Incubate the compound with human liver microsomes (CYP450 isoforms) and recombinant enzymes (e.g., MAO-A/B). LC-HRMS identifies phase I metabolites (e.g., N-oxidation products). For extrahepatic metabolism, lung or kidney tissue homogenates are analyzed, with kinetic parameters (Km, Vmax) compared using Michaelis-Menten models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.